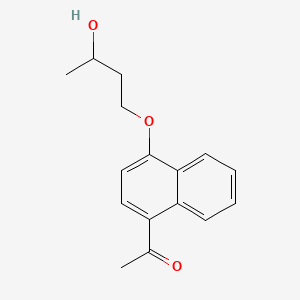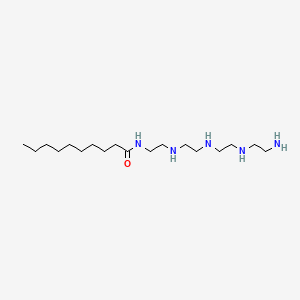
Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is a complex organic compound characterized by its long aliphatic chain and multiple amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- typically involves the reaction of decanoic acid with a series of ethylenediamine derivatives. The process begins with the activation of decanoic acid, followed by successive nucleophilic substitutions with ethylenediamine and its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The final product is purified through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amides, amines, and alcohols, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and as a ligand for certain receptors. Its structure allows it to interact with various biomolecules, making it a subject of interest in biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in drug development, particularly in designing molecules that can modulate specific pathways.
Industry
In industrial applications, Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is used in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it valuable in formulating products with specific characteristics.
Mecanismo De Acción
The mechanism of action of Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can influence various cellular pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide
- Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-
Uniqueness
Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is unique due to its specific chain length and the arrangement of its amine groups. This structure imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
68834-09-3 |
|---|---|
Fórmula molecular |
C18H41N5O |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]decanamide |
InChI |
InChI=1S/C18H41N5O/c1-2-3-4-5-6-7-8-9-18(24)23-17-16-22-15-14-21-13-12-20-11-10-19/h20-22H,2-17,19H2,1H3,(H,23,24) |
Clave InChI |
HPVWQYBTEBHXHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCNCCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)

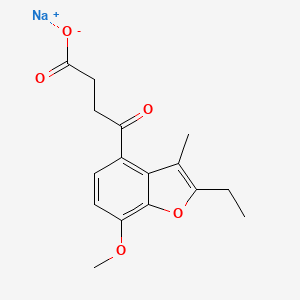

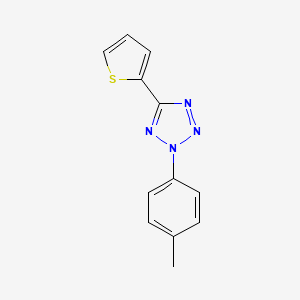


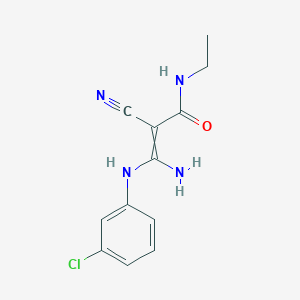
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
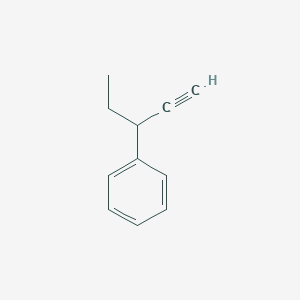
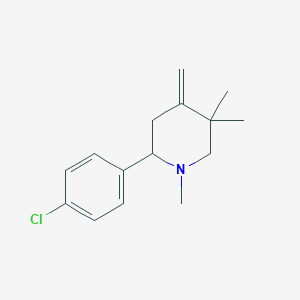
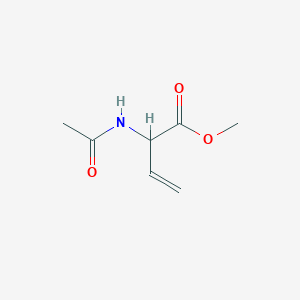
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
